2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and cyclopropyl groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Introduction of the Cyclopropyl Group: This can be done through a cyclopropanation reaction, where a cyclopropyl carbine is added to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: This compound has a similar amino group but lacks the complex structure of the pyrrolidine ring and the benzyl and cyclopropyl groups.
Uniqueness
The uniqueness of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one lies in its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H27N3O |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21-11-5-8-17(21)13-20(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1 |
InChI Key |
ZLOPRPKMUOQPSM-JRZJBTRGSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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